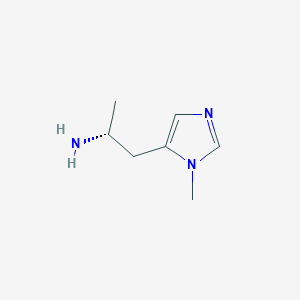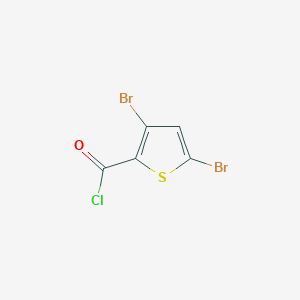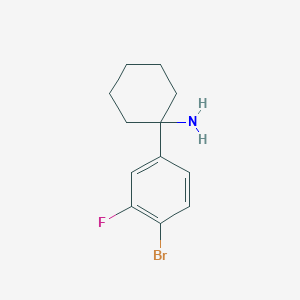
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H15BrFN It is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a cyclohexane ring bearing an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Bromination and Fluorination: The starting material, phenylcyclohexane, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and fluorinated phenylcyclohexane is then subjected to amination reactions to introduce the amine group on the cyclohexane ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to achieve high yields and purity. The exact details of these methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)cyclohexan-1-amine
- 1-(4-Chloro-3-fluorophenyl)cyclohexan-1-amine
- 1-(4-Bromo-3-chlorophenyl)cyclohexan-1-amine
Uniqueness
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring This unique arrangement can result in distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
1-(4-bromo-3-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-10-5-4-9(8-11(10)14)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
Clave InChI |
BNPXPONVGXQFEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC(=C(C=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)
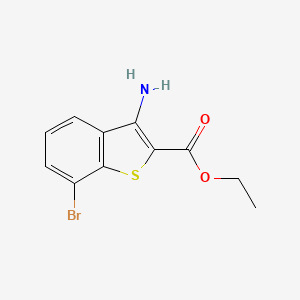
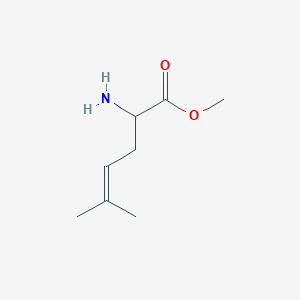
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
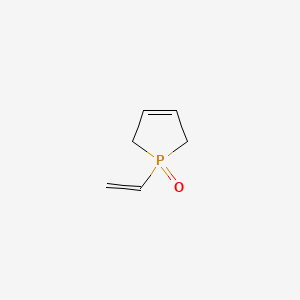
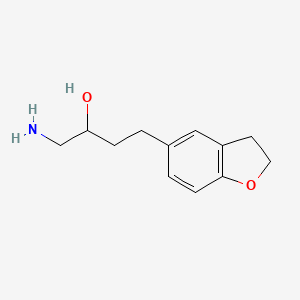
![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
